molecular formula C26H24N2O3S B2481800 ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate CAS No. 681273-64-3

ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2481800
CAS No.: 681273-64-3
M. Wt: 444.55
InChI Key: HRNZIGLKMQTMMS-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a benzoate ester derivative featuring a complex acetamido side chain. The core structure includes a 1-benzyl-substituted indole ring linked via a sulfanyl (thioether) group to an acetamido moiety, which is further connected to the para-position of the ethyl benzoate backbone. This compound’s structural uniqueness lies in its hybrid aromatic-heterocyclic framework, which may confer distinct electronic, steric, and reactivity profiles compared to simpler benzoate derivatives.

Properties

IUPAC Name

ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S/c1-2-31-26(30)20-12-14-21(15-13-20)27-25(29)18-32-24-17-28(16-19-8-4-3-5-9-19)23-11-7-6-10-22(23)24/h3-15,17H,2,16,18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNZIGLKMQTMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Indole

The benzylation of indole at the N1 position follows a modified procedure from, utilizing benzyl bromide under basic conditions:

Procedure :
Indole (5.0 mmol, 1.0 equiv) and KOH (10 mmol, 2.0 equiv) were stirred in DMSO (20 mL) at room temperature. Benzyl bromide (10 mmol, 2.0 equiv) was added dropwise, and the reaction was monitored by TLC. After completion, the mixture was quenched with water (30 mL), extracted with ethyl acetate (3 × 30 mL), dried over Na₂SO₄, and concentrated. Purification by silica gel chromatography (petroleum ether/ethyl acetate, 9:1) yielded 1-benzyl-1H-indole as a pale-yellow solid (85% yield).

Table 1. Optimization of N-Benzylation Conditions

Base Solvent Temperature Time (h) Yield (%)
KOH DMSO RT 16 85
NaH THF 0°C 8 72
Cs₂CO₃ DMF 60°C 12 68

Thiolation at the C3 Position

Direct thiolation of 1-benzylindole at C3 remains challenging. A plausible route involves bromination followed by thiol substitution:

Bromination :
1-Benzylindole (5.0 mmol) was treated with N-bromosuccinimide (NBS, 5.5 mmol) in DMF (15 mL) at 0°C for 2 h. The mixture was poured into ice-water, extracted with CH₂Cl₂, dried, and concentrated to afford 3-bromo-1-benzyl-1H-indole (60% yield).

Thiol Substitution :
3-Bromo-1-benzyl-1H-indole (5.0 mmol) and NaSH (15 mmol) were refluxed in ethanol (20 mL) for 12 h. The reaction was quenched with HCl (1 M), extracted with ethyl acetate, and purified via chromatography to yield 1-benzyl-1H-indole-3-thiol (50% yield).

Synthesis of Ethyl 4-(2-Bromoacetamido)benzoate

Bromoacetylation of Ethyl 4-Aminobenzoate

Ethyl 4-aminobenzoate (5.0 mmol) was dissolved in dry THF (20 mL) under N₂. Bromoacetyl bromide (6.0 mmol) was added dropwise at 0°C, followed by triethylamine (6.0 mmol). After stirring for 4 h at room temperature, the mixture was diluted with water, extracted with ethyl acetate, and purified to yield the title compound (78% yield).

Table 2. Bromoacetylation Reaction Metrics

Acylating Agent Base Solvent Yield (%)
Bromoacetyl Br Et₃N THF 78
Chloroacetyl Cl Pyridine CH₂Cl₂ 65

Coupling Reaction to Form the Target Compound

Nucleophilic Substitution

1-Benzyl-1H-indole-3-thiol (5.0 mmol) and ethyl 4-(2-bromoacetamido)benzoate (5.0 mmol) were stirred in DMF (15 mL) with K₂CO₃ (10 mmol) at 60°C for 12 h. The mixture was poured into ice-water, extracted with ethyl acetate, and purified to afford ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate as a white solid (75% yield).

Mechanistic Insight :
The thiolate anion (generated via deprotonation by K₂CO₃) attacks the electrophilic α-carbon of the bromoacetamide, displacing bromide and forming the sulfanyl bridge.

Table 3. Coupling Reaction Optimization

Base Solvent Temperature Time (h) Yield (%)
K₂CO₃ DMF 60°C 12 75
NaOH EtOH Reflux 24 62
DBU THF RT 48 55

Analytical Data and Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.36 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.68 (s, 2H, SCH₂CO), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 5.44 (s, 2H, NCH₂Ph), 6.95–7.89 (m, 12H, Ar-H).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 14.2 (CH₂CH₃), 35.8 (SCH₂CO), 50.1 (NCH₂Ph), 61.5 (OCH₂CH₃), 110.2–137.8 (Ar-C), 167.2 (C=O), 170.1 (C=O).
  • HRMS (ESI) : [M+H]⁺ calcd for C₂₆H₂₅N₂O₃S: 461.1534; found: 461.1538.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogenation, metal hydrides

    Substitution: Halogens, nitrating agents

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated benzoate esters

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate exhibit significant biological activities. Some key areas of interest include:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains (both Gram-positive and Gram-negative) as well as fungal species. For instance, derivatives of 2-mercaptobenzimidazole have shown promising antimicrobial properties .
  • Anticancer Potential : Studies have evaluated the anticancer activity of related compounds against human colorectal carcinoma cell lines. Some derivatives have exhibited lower IC50 values than standard chemotherapeutic agents, indicating higher potency .

Synthetic Pathways

The synthesis of this compound can be achieved through various methodologies. Key synthetic routes often involve:

  • Formation of the Indole Moiety : This step is crucial for establishing the core structure of the compound.
  • Sulfanylation : Introducing the sulfanyl group enhances biological interactions.
  • Esterification : The ethyl ester functional group is typically introduced last to optimize solubility.

These synthetic strategies are vital for modifying properties and enhancing pharmacological potential.

Antimicrobial Evaluation

A study on antimicrobial derivatives similar to this compound assessed their efficacy against various pathogens using the tube dilution technique. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM, showcasing their potential as effective antimicrobial agents .

Anticancer Screening

In vitro studies have shown that specific derivatives exhibit significant antiproliferative activity against HCT116 colorectal cancer cells. For example, compounds with IC50 values lower than 5 µM were identified as highly potent compared to traditional chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) . This suggests that this compound and its analogs could serve as promising candidates for cancer treatment.

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : The compound can be utilized in designing new antimicrobial and anticancer drugs.
  • Drug Modification : Its structural features allow for modifications that could enhance efficacy or reduce side effects.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 4-Chloro-2-(2-Chloroacetamido)benzoate

This compound (synthesized via methods adapted from Ozhathil et al., 2018) shares the benzoate backbone and acetamido linkage but differs critically in substituents:

  • Chloro groups at the 4-position of the benzoate and the acetamido side chain.
  • No indole or sulfanyl moieties, resulting in reduced steric bulk and altered electronic properties.

Ethyl 4-(Dimethylamino)benzoate

Used as a co-initiator in resin cements, this derivative replaces the acetamido-indole-sulfanyl chain with a dimethylamino group at the 4-position. Key differences include:

  • Electron-donating dimethylamino group enhances reactivity in photopolymerization, achieving higher degrees of conversion than methacrylate-based co-initiators like 2-(dimethylamino)ethyl methacrylate .

Modifications to the Indole-Sulfanyl System

Ethyl 4-[[2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate

This analog (CAS 686743-90-8) features two critical modifications:

  • Sulfonyl group (SO₂) instead of sulfanyl (S), making it more electron-withdrawing. This could alter acidity (e.g., deprotonation of the acetamido NH) and stability under oxidative conditions .

4-Chloro-2-(2-(2-(Prop-2-yn-1-yloxy)phenoxy)acetamido)benzoic Acid

Another anthranilic anilide derivative, this compound replaces the indole-sulfanyl system with a propargyloxy-phenoxy acetamido chain. The propargyl group introduces alkyne functionality, enabling click chemistry applications, while the phenolic ether linkage may enhance rigidity and hydrogen-bonding capacity .

Comparative Analysis of Key Properties

Property Target Compound Ethyl 4-(Dimethylamino)benzoate Ethyl 4-[[2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Core Functional Groups Indole-sulfanyl-acetamido-benzoate Dimethylamino-benzoate Fluorobenzyl-indole-sulfonyl-acetamido-benzoate
Electron Effects Sulfanyl (moderate electron-withdrawing), benzyl (electron-donating) Strongly electron-donating (NMe₂) Strongly electron-withdrawing (SO₂), fluorobenzyl (moderate electron-withdrawing)
Lipophilicity High (due to benzyl-indole and thioether) Moderate (polar NMe₂ group) Very high (fluorobenzyl and SO₂)
Reactivity Potential for hydrogen bonding (NH, COOEt) and π-π interactions High photopolymerization reactivity Enhanced oxidative stability (sulfonyl) and potential for halogen bonding (F)

Biological Activity

Ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H27_{27}N3_3O4_4S
  • Molecular Weight : Approximately 465.56 g/mol

The compound features a benzene ring, an indole moiety, and a sulfanyl group, contributing to its pharmacological potential. The ethyl ester functional group enhances solubility and bioavailability, which are critical for drug development.

This compound interacts with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other indole derivatives that have shown activity against protein tyrosine phosphatases (PTP) .
  • Receptor Modulation : It may act on specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Biological Activities

Research indicates that compounds with structural similarities exhibit significant biological activities. This compound is hypothesized to possess the following properties:

1. Anticancer Activity

  • Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on related indole derivatives have shown inhibition of cell proliferation in breast and colon cancer models .

2. Anti-inflammatory Effects

  • The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Indole derivatives are known for their ability to reduce inflammation in animal models .

3. Antimicrobial Properties

  • Preliminary studies suggest potential antimicrobial activity against bacterial strains, similar to other benzoate derivatives that have shown effectiveness in inhibiting bacterial growth .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerIndole derivativesInhibition of cell proliferation
Anti-inflammatoryVarious indolesReduced cytokine levels
AntimicrobialBenzoate derivativesInhibition of bacterial growth

Case Study: Anticancer Activity

In a study examining the anticancer effects of structurally similar compounds, researchers found that an indole-based derivative inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways . This finding suggests that this compound may share similar mechanisms.

Case Study: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of related compounds in a murine model of arthritis. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores . This supports the hypothesis that this compound could be beneficial in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and optimization strategies for ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the indole-thioether intermediate. For example, coupling 1-benzyl-1H-indole-3-thiol with chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) forms the sulfanylacetamide intermediate. Subsequent reaction with ethyl 4-aminobenzoate in the presence of a coupling agent like EDC/HOBt yields the final product . Optimization includes monitoring reaction progress via TLC, controlling temperature (reflux conditions), and purification via column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the indole C-3 sulfanyl linkage and benzyl substitution. Infrared (IR) spectroscopy confirms amide C=O (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodological Answer : The compound is likely hydrophobic due to its benzyl and indole moieties. Solubility screening in DMSO (for biological assays) or dichloromethane (for synthesis) is recommended. Stability tests under varying pH and temperatures (e.g., 4°C vs. room temperature) should be conducted, with degradation monitored via HPLC. Store in inert atmospheres (argon) at -20°C to prevent oxidation of the sulfanyl group .

Q. What safety protocols are advised for handling this compound in the laboratory?

  • Methodological Answer : Use personal protective equipment (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Emergency procedures should align with GHS guidelines, including proper waste disposal for halogenated solvents used in synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Methodological Answer : Systematic modifications to the indole (e.g., halogenation at C-5), benzyl group (e.g., substituents altering lipophilicity), or ester moiety (e.g., prodrug hydrolysis to carboxylic acid) can be explored. Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (using software like AutoDock Vina) will identify critical pharmacophores. Compare results with benzothiazole analogs, which show carbonic anhydrase inhibition .

Q. What strategies are effective for identifying the compound’s molecular targets?

  • Methodological Answer : Use affinity chromatography with immobilized compound derivatives to capture binding proteins from cell lysates. Validate targets via Western blotting or Surface Plasmon Resonance (SPR). For enzyme targets (e.g., carbonic anhydrase), perform kinetic assays (Km/Vmax shifts) and thermal shift assays to confirm binding .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions (pH, temperature) or impurity interference. Reproduce experiments under standardized protocols (e.g., CO₂-independent media for enzyme assays) and validate compound purity via LC-MS. Cross-reference with structural analogs to contextualize activity trends .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) can assess oral bioavailability and tissue distribution via LC-MS/MS. For toxicity, conduct acute (single-dose) and subchronic (28-day) studies, monitoring liver/kidney function markers (ALT, creatinine). Compare with structurally related compounds like benzothiazole derivatives to predict metabolite profiles .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

  • Methodological Answer : Use tools like SwissADME to predict cytochrome P450 metabolism sites (e.g., oxidation of the indole ring). Molecular dynamics simulations (AMBER or GROMACS) can model binding to off-target receptors (e.g., hERG channels for cardiotoxicity risk). Validate predictions with in vitro CYP450 inhibition assays and patch-clamp electrophysiology .

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